molecular formula C16H16BrF B14587370 4-(4-Bromobutan-2-yl)-4'-fluoro-1,1'-biphenyl CAS No. 61510-44-9

4-(4-Bromobutan-2-yl)-4'-fluoro-1,1'-biphenyl

Cat. No.: B14587370
CAS No.: 61510-44-9
M. Wt: 307.20 g/mol
InChI Key: DOLMDDYQRTTYTK-UHFFFAOYSA-N
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Description

4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromobutan-2-yl group and a fluoro group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl typically involves the reaction of 4-fluorobiphenyl with 4-bromobutan-2-yl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobutan-2-yl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated products.

Scientific Research Applications

4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromobutan-2-yl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobutan-2-yl)-4-fluorobenzene
  • tert-Butyl (4-bromobutan-2-yl)carbamate
  • (1-bromobutan-2-yl)benzene

Uniqueness

4-(4-Bromobutan-2-yl)-4’-fluoro-1,1’-biphenyl is unique due to the presence of both a bromobutan-2-yl group and a fluoro group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

61510-44-9

Molecular Formula

C16H16BrF

Molecular Weight

307.20 g/mol

IUPAC Name

1-(4-bromobutan-2-yl)-4-(4-fluorophenyl)benzene

InChI

InChI=1S/C16H16BrF/c1-12(10-11-17)13-2-4-14(5-3-13)15-6-8-16(18)9-7-15/h2-9,12H,10-11H2,1H3

InChI Key

DOLMDDYQRTTYTK-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C1=CC=C(C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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